molecular formula C9H18N2O B1451701 N-(2-morpholin-4-ylethyl)cyclopropanamine CAS No. 1019442-93-3

N-(2-morpholin-4-ylethyl)cyclopropanamine

Cat. No. B1451701
M. Wt: 170.25 g/mol
InChI Key: LAPUZUGSYBRTCJ-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-ylethyl)cyclopropanamine , also known by its chemical formula C9H18N2O , is a compound classified within the category of aminomethyls . It possesses a molecular weight of approximately 170.254 g/mol and is available with a purity of 95% 1. This compound is primarily used in scientific research and is intended for research purposes only .



Molecular Structure Analysis

The molecular structure of N-(2-morpholin-4-ylethyl)cyclopropanamine consists of a cyclopropane ring with an ethyl group attached to one of the carbon atoms. The morpholine moiety is linked to the other carbon atom of the cyclopropane ring. The arrangement of atoms and bonds within the molecule significantly influences its properties and reactivity.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitution , ring-opening reactions , and alkylation . Researchers investigate its behavior under different conditions to understand its reactivity and potential applications.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Appearance : The compound likely exists as a colorless to pale yellow liquid .

    • Solubility : It is soluble in common organic solvents .

    • Melting Point : The melting point, if available, would be relevant for characterization.



  • Chemical Properties :

    • Stability : Investigate its stability under various conditions (e.g., temperature, pH).

    • Reactivity : Assess its reactivity with other compounds.

    • Functional Groups : Analyze the functional groups present and their influence on chemical behavior.




Safety And Hazards


  • Toxicity : Evaluate the toxicity profile, including acute and chronic effects.

  • Handling Precautions : Researchers should follow standard laboratory safety protocols when working with this compound.

  • Environmental Impact : Consider its impact on the environment during disposal.


Future Directions


  • Biological Studies : Investigate its potential as a drug candidate or probe for biological targets.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.

  • Applications : Assess its applicability in medicinal chemistry, materials science, or other fields.


properties

IUPAC Name

N-(2-morpholin-4-ylethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-9(1)10-3-4-11-5-7-12-8-6-11/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPUZUGSYBRTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290510
Record name N-Cyclopropyl-4-morpholineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-morpholin-4-ylethyl)cyclopropanamine

CAS RN

1019442-93-3
Record name N-Cyclopropyl-4-morpholineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019442-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-4-morpholineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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